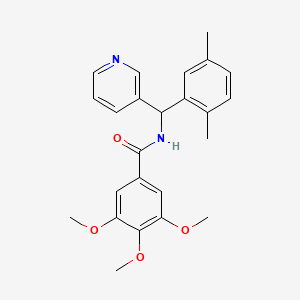
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide, commonly known as DPM-3, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of DPM-3 involves its interaction with specific protein targets in cells. DPM-3 has been shown to bind to ion channels, enzymes, and other proteins, leading to changes in their activity and function. The exact mechanism of action of DPM-3 is still being studied, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
DPM-3 has been shown to have a variety of biochemical and physiological effects, depending on the specific protein targets it interacts with. In neuroscience, DPM-3 has been shown to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. In cancer research, DPM-3 has been shown to inhibit the activity of specific protein kinases, leading to the inhibition of cancer cell growth. Additionally, DPM-3 has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPM-3 has several advantages for use in lab experiments, including its high purity and specificity for certain protein targets. Additionally, DPM-3 has been shown to have low toxicity and good stability, making it a suitable compound for long-term studies. However, one limitation of DPM-3 is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on DPM-3, including the development of new synthetic methods to improve yield and reduce cost, the identification of new protein targets and biological pathways, and the optimization of DPM-3 for specific therapeutic applications. Additionally, the use of DPM-3 in combination with other compounds or therapies may have synergistic effects, leading to potential new treatment options for various diseases. Overall, DPM-3 has significant potential for use in various fields of research, and further studies are needed to fully understand its biological activity and therapeutic potential.
Synthesemethoden
The synthesis of DPM-3 involves the reaction of 3,4,5-trimethoxybenzoic acid with 2,5-dimethylphenylboronic acid and pyridine-3-boronic acid in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound. The synthesis method has been optimized to produce high yields of DPM-3 with excellent purity.
Wissenschaftliche Forschungsanwendungen
DPM-3 has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, DPM-3 has been shown to modulate the activity of certain ion channels, leading to potential therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, DPM-3 has been shown to inhibit the growth of cancer cells by targeting specific protein kinases. Additionally, DPM-3 has been investigated for its potential as a lead compound in drug discovery, due to its unique chemical structure and biological activity.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15-8-9-16(2)19(11-15)22(17-7-6-10-25-14-17)26-24(27)18-12-20(28-3)23(30-5)21(13-18)29-4/h6-14,22H,1-5H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUPQNLKZBUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
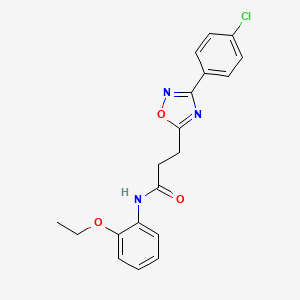
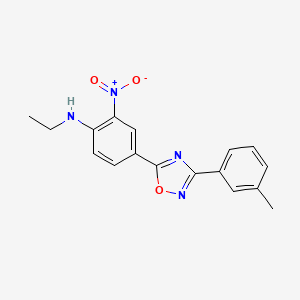

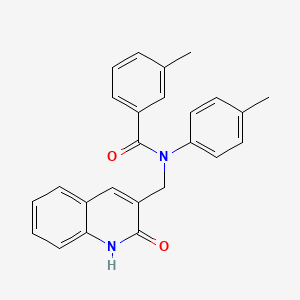
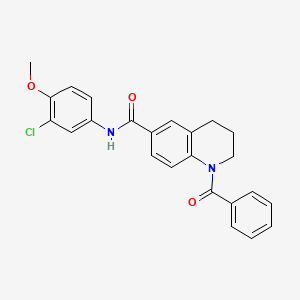
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7704575.png)
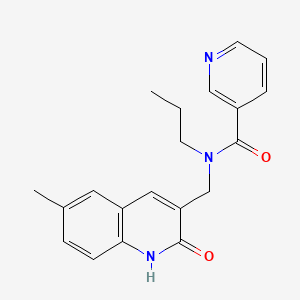
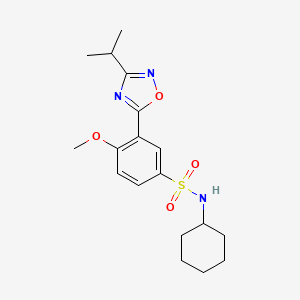

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704596.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7704598.png)
